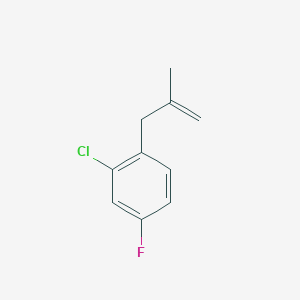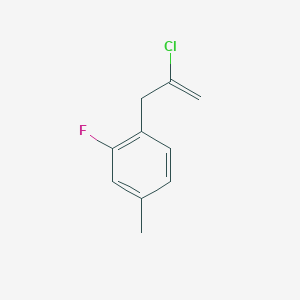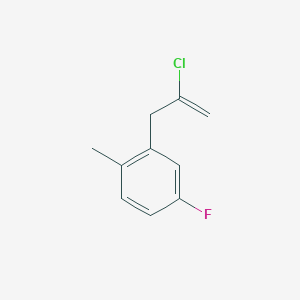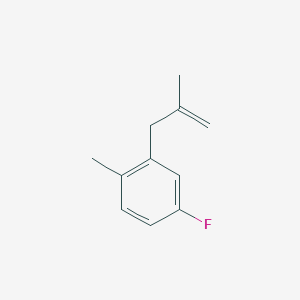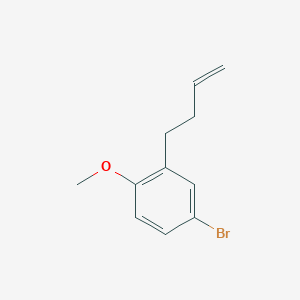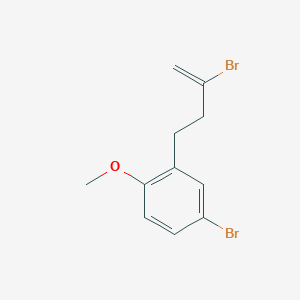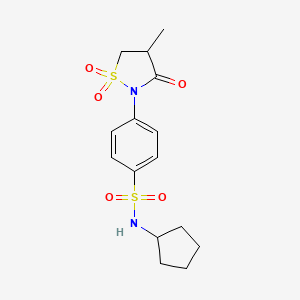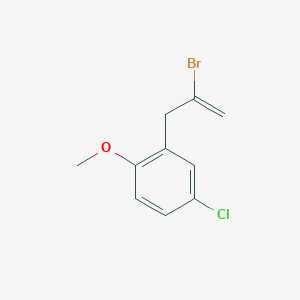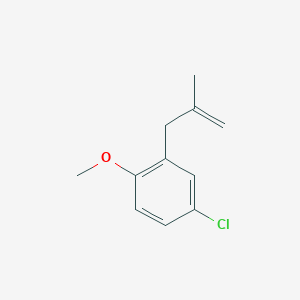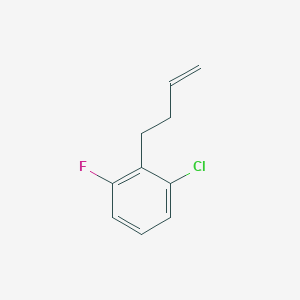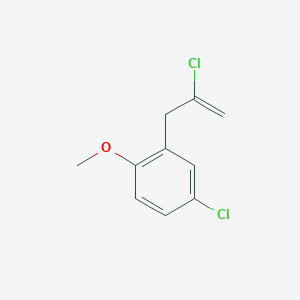
2-Chloro-3-(5-chloro-2-methoxyphenyl)-1-propene
Descripción general
Descripción
“2-Chloro-5-methoxyphenyl boronic acid” is a chemical compound with the empirical formula C7H8BClO3 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular structure of “2-Chloro-5-methoxyphenyl boronic acid” can be represented by the SMILES stringCOC1=CC=C(Cl)C(B(O)O)=C1 . Physical And Chemical Properties Analysis
“2-Chloro-5-methoxyphenyl boronic acid” is a solid compound . Its molecular weight is 186.40 .Aplicaciones Científicas De Investigación
Polymer Synthesis and Modification
- Regioregular Polythiophene Synthesis : Controlled chain-growth polymerization techniques have been employed to synthesize regioregular poly(3-hexylthiophene) (P3HT) using external initiators and specific catalyst ligands. This method offers precise control over the polymer's molecular weight and distribution, important for electronic and photonic device applications (Bronstein & Luscombe, 2009).
Catalysis and Chemical Transformations
- Buchner Reaction Catalysis : Chloro(tetraphenylporphyrinato)iron has been used as a catalyst for the Buchner addition of para-substituted methyl 2-phenyldiazoacetates to substituted benzenes, demonstrating the potential of chloro and methoxy-substituted compounds in facilitating novel chemical transformations (Mbuvi & Woo, 2009).
Materials Chemistry
- Charge Transfer and Optical Properties : Research into the optical properties of charge-transfer complexes involving pyrenyl-propenone derivatives and electron acceptors like TCNB has shown significant potential for opto-electronic applications. These studies indicate that compounds with chloro and methoxy groups can influence the optical properties of materials, leading to applications in organic electronics (Zhao et al., 2017).
Advanced Synthesis Techniques
- Sequential Living Polymerizations : The synthesis of block copolymers combining polythiophene and polyisocyanides in a single reaction pot showcases an advanced application of catalysts for sequential living polymerizations. This research exemplifies the versatility of catalysts in mediating distinct polymerizations, potentially including chloro and methoxy-substituted monomers for the creation of novel polymer materials (Wu et al., 2012).
Safety and Hazards
Propiedades
IUPAC Name |
4-chloro-2-(2-chloroprop-2-enyl)-1-methoxybenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Cl2O/c1-7(11)5-8-6-9(12)3-4-10(8)13-2/h3-4,6H,1,5H2,2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSYULSCOZZHGEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)CC(=C)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



